molecular formula C9H6BrNOS B8719487 3-Bromobenzo[B]thiophene-7-carboxamide CAS No. 959756-06-0

3-Bromobenzo[B]thiophene-7-carboxamide

Cat. No.: B8719487
CAS No.: 959756-06-0
M. Wt: 256.12 g/mol
InChI Key: DQKVVLLHOPRRDE-UHFFFAOYSA-N
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Description

3-Bromobenzo[B]thiophene-7-carboxamide is a useful research compound. Its molecular formula is C9H6BrNOS and its molecular weight is 256.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

959756-06-0

Molecular Formula

C9H6BrNOS

Molecular Weight

256.12 g/mol

IUPAC Name

3-bromo-1-benzothiophene-7-carboxamide

InChI

InChI=1S/C9H6BrNOS/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H2,11,12)

InChI Key

DQKVVLLHOPRRDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)SC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzo[b]thiophene-7-carboxylic acid amide (500 mg, 2.82 mmol) in dichloromethane (5 mL) is stirred at rt and acetic acid (5 mL) is added followed by NBS (750 mg, 4.23 mmol, 1.5 equiv.). The reaction is stirred at room temperature for 1 hour at which point LC-MS analysis shows full conversion of the starting material to the desired compound (79%) and dibrominated material (21%). The reaction is diluted with water (50 mL), neutralized with aqueous potassium disulfite, followed by sodium bicarbonate. The aqueous layer is then extracted with dichloromethane and the resulting organic layers are combined, washed with brine, dried over Na2SO4 and evaporated. The crude material is purified by LC using DCM as the eluent to afford the title compound as a white solid (300 mg, 41%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mg
Type
reactant
Reaction Step Three
[Compound]
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
79%

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